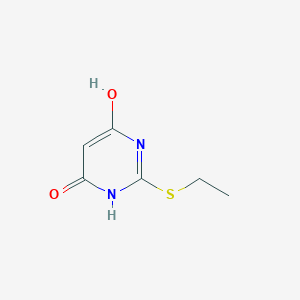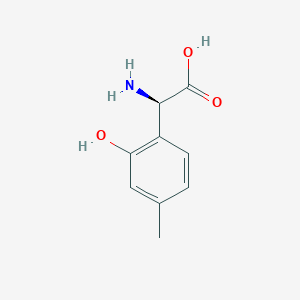
(R)-2-Amino-2-(2-hydroxy-4-methylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(2-hydroxy-4-methylphenyl)acetic acid is a chiral amino acid derivative with a hydroxyl group and a methyl group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-hydroxy-4-methylphenyl)acetic acid can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding keto acid using chiral catalysts or biocatalysts. Another method includes the enantioselective resolution of racemic mixtures using chiral acids or bases.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(2-hydroxy-4-methylphenyl)acetic acid typically involves the use of biocatalytic processes due to their high enantioselectivity and mild reaction conditions. These processes often employ enzymes such as reductases to achieve the desired chiral purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-(2-hydroxy-4-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine.
Applications De Recherche Scientifique
®-2-Amino-2-(2-hydroxy-4-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism by which ®-2-Amino-2-(2-hydroxy-4-methylphenyl)acetic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Hydroxy-2-(4-methylphenyl)acetic acid: Similar structure but lacks the amino group.
®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid: Similar structure with a methoxy group instead of a hydroxyl group.
®-2-Hydroxy-2-(4-tert-butylphenyl)acetic acid: Similar structure with a tert-butyl group instead of a methyl group.
Uniqueness
®-2-Amino-2-(2-hydroxy-4-methylphenyl)acetic acid is unique due to the presence of both an amino group and a hydroxyl group on the phenyl ring, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H11NO3 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(2-hydroxy-4-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H11NO3/c1-5-2-3-6(7(11)4-5)8(10)9(12)13/h2-4,8,11H,10H2,1H3,(H,12,13)/t8-/m1/s1 |
Clé InChI |
CNQIFJBUEMWDBO-MRVPVSSYSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)[C@H](C(=O)O)N)O |
SMILES canonique |
CC1=CC(=C(C=C1)C(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


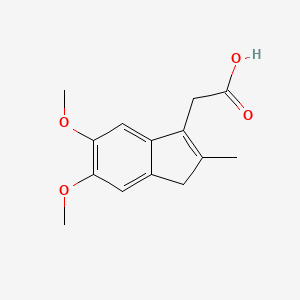
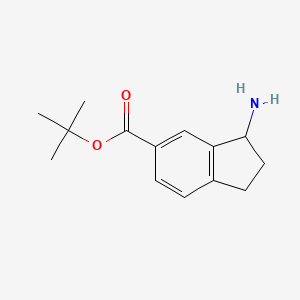

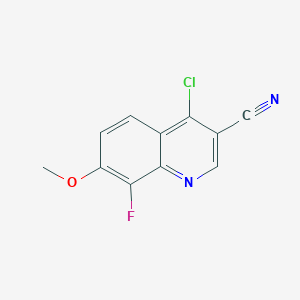


![Methyl 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12987571.png)
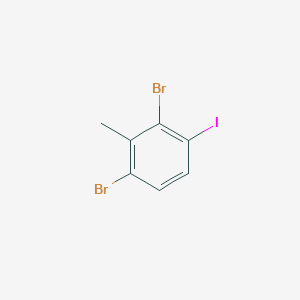

![tert-Butyl 10-oxo-7-(o-tolyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12987583.png)

